Lufotrelvir

Description

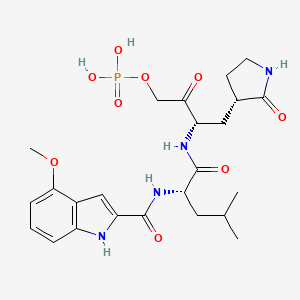

PF-07304814 is a small molecule prodrug that targets the 3CLpro protease (Mpro), which is used by viruses like SARS-CoV-2 to assemble and multiply. Once administered through intravenous infusion, the compound is cleaved into PF-00835231 to exert its anti-viral effects. PF-07304814, developed by Pfizer, was first identified during the SARS outbreak in 2002-2003; it was subsequently shelved as the outbreak was controlled. Now, it is being tested regarding the novel SARS-CoV-2 virus, including studies in conjunction with [Remdesivir] to treat COVID-19 infection; in vitro data showed synergistic effects on articles published on preprint servers. Phase 1b studies are also exploring the safety and tolerability of PF-07304814 in COVID-19 patients who are hospitalized (NCT04535167).

Lufotrelvir is a phosphate prodrug of PF-00835231, a broad-spectrum inhibitor of coronavirus 3CL protease (3CLpro), with potential antiviral activity against coronaviruses including severe acute respiratory syndrome (SARS)-associated coronavirus (SARS-CoV) and SARS coronavirus-2 (SARS-CoV-2). Upon administration, this compound is converted to its active moiety, PF-00835231, which selectively targets and inhibits the activity of coronavirus 3CLpro. This inhibits the proteolytic cleavage of viral polyproteins and the formation of viral proteins including helicase, single-stranded-RNA-binding protein, RNA-dependent RNA polymerase, 20-O-ribose methyltransferase, endoribonuclease and exoribonuclease. This prevents viral transcription and replication.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

This compound is the phosphate prodrug of PF-00835231

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKALOFOWPDTED-WBAXXEDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N4O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337108 | |

| Record name | Lufotrelvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2468015-78-1 | |

| Record name | Lufotrelvir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2468015781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufotrelvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUFOTRELVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ51YOB1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lufotrelvir (PF-07304814): A Technical Guide to its Mechanism of Action as a SARS-CoV-2 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a potential treatment for COVID-19. It is a phosphate prodrug that is administered intravenously and is designed to deliver its active metabolite, PF-00835231, a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key pathways and processes.

Introduction

The SARS-CoV-2 3CL protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2] The high degree of conservation of the 3CLpro active site among coronaviruses and the lack of a close human homolog make it an attractive target for antiviral drug development.[1] this compound is a phosphate ester prodrug of PF-00835231, designed to improve the aqueous solubility of the active compound for intravenous administration.[3][4] Upon administration, this compound is rapidly and completely converted to PF-00835231 by endogenous phosphatases.[5][6]

Mechanism of Action

The antiviral activity of this compound is exerted by its active metabolite, PF-00835231. The mechanism can be broken down into two key steps:

-

Prodrug Conversion: this compound, the phosphate prodrug, is administered intravenously. In the body, it is rapidly metabolized by alkaline phosphatases, which cleave the phosphate group to release the active drug, PF-00835231.[5][6]

-

3CL Protease Inhibition: PF-00835231 is a competitive inhibitor of the SARS-CoV-2 3CL protease. It is designed to mimic the natural substrate of the protease. The active compound covalently binds to the catalytic cysteine residue (Cys145) in the active site of the 3CL protease.[7] This binding blocks the protease's enzymatic activity, preventing the cleavage of the viral polyprotein. The inhibition of this crucial step in the viral life cycle ultimately suppresses viral replication.

Quantitative Data

The inhibitory potency of this compound and its active metabolite, PF-00835231, has been characterized in various in vitro assays.

Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 3CL Protease

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| This compound (PF-07304814) | SARS-CoV-2 3CLpro | FRET | 174 | - | [3] |

| PF-00835231 | SARS-CoV-2 3CLpro | FRET | 0.27 - 8 | 0.27 - 8 | [1] |

Table 2: In Vitro Antiviral Activity

| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | Reference(s) |

| PF-00835231 | SARS-CoV-2 | A549+ACE2 | CPE | 0.158 - 0.221 | - | [8] |

| PF-00835231 | SARS-CoV-2 | VeroE6 | CPE | - | 0.4 - 1.158 | [1] |

| PF-00835231 | Multiple Coronaviruses | Various | CPE | 0.04 - 5 | - | [1] |

Table 3: Pharmacokinetic Parameters in Humans (Phase 1 Study - NCT04535167)

| Dose | Parameter | This compound (PF-07304814) | PF-00835231 | Reference(s) |

| 250 mg (24h infusion) | Cmax | Dose-related increase | Dose-related increase | [9][10] |

| 500 mg (24h infusion) | Cmax | Dose-related increase | Dose-related increase | [9][10] |

| 500 mg (24h infusion) | T1/2 | - | ~2.0 hours | [11] |

| 700 mg (24h infusion) | T1/2 | - | ~1.7 hours | [11] |

Note: Unbound concentrations of the active metabolite, PF-00835231, reached steady-state levels approximately 2- and 4-fold that of the in vitro EC90 following 250 mg and 500 mg doses, respectively.[9][10]

Experimental Protocols

3CL Protease Inhibition Assay (FRET-based)

A continuous fluorescence resonance energy transfer (FRET) assay is utilized to measure the inhibition of 3CLpro.

Methodology:

-

Reagents: Recombinant SARS-CoV-2 3CL protease, a fluorogenic substrate containing a cleavage site for the protease flanked by a fluorophore and a quencher (e.g., HiLyte Fluor488-ESATLQSGLRKAK-QXL520-NH2).

-

Procedure: a. The 3CLpro enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or PF-00835231) in an assay buffer. b. The reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Antiviral Activity Assay (Cytopathic Effect - CPE)

The antiviral activity of PF-00835231 is assessed by its ability to protect cells from virus-induced cytopathic effects.

Methodology:

-

Cell Lines: A549 human lung epithelial cells expressing ACE2 (A549+ACE2) or VeroE6 monkey kidney epithelial cells are commonly used.

-

Procedure: a. Cells are seeded in 96-well plates. b. The cells are pre-treated with serial dilutions of PF-00835231 for a specified period (e.g., 2 hours). c. The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. After a short incubation period (e.g., 1 hour), the virus-containing medium is removed and replaced with fresh medium containing the corresponding concentration of the inhibitor. e. The plates are incubated for 24 to 48 hours.

-

Quantification of CPE: a. Cells are fixed and stained for a viral protein (e.g., SARS-CoV-2 N protein). b. The number of infected cells is quantified using high-content microscopy. c. Alternatively, cell viability can be measured using assays such as the MTS or CellTiter-Glo assay.

-

Data Analysis: The percentage of inhibition of the viral CPE is plotted against the drug concentration to determine the EC50 and EC90 values.[8][13]

Human Pharmacokinetic Study (NCT04535167)

This Phase 1b study evaluated the safety, tolerability, and pharmacokinetics of this compound in hospitalized patients with COVID-19.[9][10]

Study Design:

-

A double-blind, randomized, placebo-controlled, parallel-group study.

-

Two parts: a Single Ascending Dose (SAD) and a Multiple Ascending Dose (MAD) phase.

-

SAD: Participants received a single 24-hour continuous intravenous infusion of this compound (250 mg or 500 mg) or a placebo.

-

MAD: Participants received a 120-hour continuous intravenous infusion of this compound (250 mg or 500 mg) or a placebo.

Pharmacokinetic Sampling:

-

Serial blood samples were collected at predefined time points during and after the infusion.

-

Plasma concentrations of this compound and its active metabolite, PF-00835231, were determined using a validated bioanalytical method (e.g., LC-MS/MS).

Data Analysis:

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) were calculated using non-compartmental analysis.

Conclusion

This compound (PF-07304814) is a promising intravenous antiviral candidate that acts as a prodrug for the potent SARS-CoV-2 3CL protease inhibitor, PF-00835231. Its mechanism of action is well-defined, involving the targeted inhibition of a key viral enzyme essential for replication. The quantitative data from in vitro and early-phase clinical studies support its continued investigation as a potential therapeutic option for hospitalized patients with COVID-19. The experimental protocols outlined in this guide provide a framework for the continued evaluation and understanding of this compound and other 3CL protease inhibitors.

References

- 1. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]

- 2. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Metabolism of this compound, a Prodrug Investigated for the Treatment of SARS-COV2 in Humans Following Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. c19early.org [c19early.org]

- 7. news-medical.net [news-medical.net]

- 8. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Intravenous Infusions of PF-07304814 (this compound) in Participants Hospitalized With COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Intravenous Infusions of PF-07304814 (this compound) in Participants Hospitalized With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF‐07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS‐CoV‐2, in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. selleckchem.com [selleckchem.com]

Lufotrelvir (PF-07304814): A Technical Guide to Its Conversion to the Active Moiety PF-00835231

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of the prodrug lufotrelvir (PF-07304814) to its active antiviral agent, PF-00835231. This compound, a phosphate ester prodrug, was developed to enhance the solubility of PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), for intravenous administration.[1] This document details the mechanism of conversion, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of the metabolic and experimental workflows.

Mechanism of Prodrug Conversion

This compound is designed as a phosphate ester prodrug to improve aqueous solubility for intravenous administration.[1] Upon administration, it undergoes rapid and complete metabolic conversion to its active moiety, PF-00835231, through enzymatic hydrolysis. This reaction is primarily catalyzed by alkaline phosphatases (ALPs), which are ubiquitously present in the body.[2] The conversion involves the cleavage of the phosphate group from the this compound molecule, yielding the active drug PF-00835231.[2]

dot

References

Lufotrelvir binding affinity and kinetics with 3CL protease.

An In-depth Technical Guide to the Binding Affinity and Kinetics of Lufotrelvir with 3CL Protease

Introduction

This compound (PF-07304814) is a phosphate prodrug developed as an intravenous antiviral agent targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Upon administration, it is metabolized into its active form, PF-00835231.[2] The primary target of this active metabolite is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is a viral cysteine protease essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication.[3][4] Because 3CLpro is highly conserved among coronaviruses and has no direct human homolog, it represents a prime target for antiviral drug development.[1][3] This guide provides a detailed overview of the binding affinity, kinetics, and mechanism of action of this compound's active form with SARS-CoV-2 3CL protease, along with the experimental protocols used for their determination.

Binding Affinity and Kinetics

The interaction between an inhibitor and its target enzyme is quantified by several key parameters. The half-maximal inhibitory concentration (IC50) measures the functional strength of an inhibitor in a specific assay.[5] The inhibition constant (Ki) and the dissociation constant (Kd) are direct measures of binding affinity, representing the equilibrium constant for the dissociation of the enzyme-inhibitor complex.[6][7]

The active metabolite of this compound, PF-00835231, has demonstrated potent inhibition of SARS-CoV-2 3CLpro.

Table 1: Quantitative Binding and Inhibition Data for PF-00835231 against SARS-CoV-2 3CL Protease

| Parameter | Reported Value(s) | Description |

| Ki (Inhibition Constant) | 3.11 nM | A measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger affinity.[3] |

| IC50 (Half-Maximal Inhibitory Concentration) | 0.27 nM to 8 nM | The concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[1] |

| EC50 (Half-Maximal Effective Concentration) | 74.5 nM (in Vero E6 cells) | The concentration of the drug that gives a half-maximal response, in this case, antiviral activity in a cell-based assay.[3] |

| EC90 (90% Effective Concentration) | 400 nM to 1,158 nM | The concentration required to achieve 90% of the maximal antiviral effect in vitro, a metric often used to predict in vivo efficacy.[1] |

Mechanism of Action

The SARS-CoV-2 3CL protease functions as a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) residues within its active site.[3][4] PF-07321332 (Nirmatrelvir), a compound structurally related to this compound's active form and also a 3CLpro inhibitor, provides a well-studied model for the binding mechanism. PF-07321332 acts as a reversible, covalent inhibitor.[3] Its nitrile warhead forms a covalent bond with the thiol group of the catalytic Cys145.[3] This covalent modification of the active site disrupts the catalytic dyad, rendering the enzyme incapable of cleaving the viral polyproteins and thereby inhibiting viral replication.[3][8] The inhibitor's structure also allows it to form multiple hydrogen bonds and hydrophobic interactions with other residues in the binding pocket, including Gly143, His163, and Glu166, which further stabilizes the enzyme-inhibitor complex.[3]

Experimental Protocols

The determination of binding affinity and kinetic parameters for inhibitors like PF-00835231 involves various biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a common method for measuring enzyme activity and inhibition in a high-throughput format.[9]

Principle: The assay uses a synthetic peptide substrate that mimics a 3CLpro cleavage site, flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20).

-

Enzyme Solution: Dilute purified recombinant SARS-CoV-2 3CLpro to a final concentration of approximately 15-50 nM in assay buffer.[9][10]

-

Substrate Solution: Prepare a stock solution of the FRET substrate and dilute it in assay buffer to a working concentration, typically near its Michaelis-Menten constant (Km), around 20-75 µM.[9]

-

Inhibitor Solution: Prepare serial dilutions of the test inhibitor (PF-00835231) in the desired concentration range.

-

-

Assay Procedure (96- or 1536-well plate format):

-

Add a fixed volume of the enzyme solution to each well.

-

Add the serially diluted inhibitor solutions to the test wells. Add buffer-only to positive control wells and a known inhibitor (e.g., GC376) to inhibitor control wells.[10]

-

Incubate the enzyme and inhibitor at room temperature (or 37°C) for 15-30 minutes to allow for binding.[9]

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).[10]

-

Calculate the initial reaction velocity (slope of fluorescence vs. time).

-

Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the association (kon) and dissociation (koff) rates of a biomolecular interaction, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).[11][12]

Principle: One molecule (the ligand, e.g., 3CLpro) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., PF-00835231) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[13]

Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 dextran chip).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]

-

Immobilize the purified 3CLpro onto the chip surface via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the inhibitor (analyte) in a running buffer (e.g., HBS-EP+ buffer).

-

Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate. This is the association phase .[11]

-

Switch back to flowing only the running buffer over the surface. The bound analyte will begin to dissociate. This is the dissociation phase .[15]

-

Between different analyte injections, regenerate the sensor surface using a mild solution (e.g., low pH glycine) to remove all bound analyte without denaturing the immobilized ligand.[15]

-

-

Data Acquisition and Analysis:

-

The instrument records a sensorgram (Response Units vs. Time) for each analyte concentration.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.[14]

-

This fitting process yields the kinetic rate constants kon and koff, and the equilibrium dissociation constant Kd.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.[16][17]

Principle: A solution of the inhibitor is titrated in small, precise injections into a sample cell containing the 3CL protease. The instrument measures the minute temperature changes that occur upon binding.[17]

Protocol:

-

Sample Preparation:

-

Dialyze both the purified 3CLpro and the inhibitor (PF-00835231) extensively against the same buffer to minimize heat of dilution effects.

-

Degas the solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the 3CLpro solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe. The inhibitor concentration should be 10-20 times that of the enzyme.

-

Perform a series of small, timed injections (e.g., 2-5 µL) of the inhibitor into the sample cell while stirring.

-

-

Data Acquisition and Analysis:

-

The instrument records a thermogram, where each peak represents the heat change from a single injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-

Fit this binding isotherm to a suitable binding model (e.g., single-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

References

- 1. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potential binders of the main protease 3CLpro of the COVID-19 via structure-based ligand design and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promegaconnections.com [promegaconnections.com]

- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. criver.com [criver.com]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nicoyalife.com [nicoyalife.com]

- 16. An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer that has demonstrated potent in vitro activity against a broad range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. As a phosphate prodrug, this compound is designed for intravenous administration and is rapidly converted in vivo to its active metabolite, PF-00835231. This active form is a potent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication. The high degree of conservation of 3CLpro across various coronaviruses makes it an attractive target for broad-spectrum antiviral therapies. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound's antiviral activity is contingent upon its metabolic conversion to PF-00835231.[1][2] This conversion is facilitated by alkaline phosphatases in the body. PF-00835231 then targets and inhibits the 3CL protease of coronaviruses.[1] The 3CLpro plays a critical role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By inhibiting this enzyme, PF-00835231 effectively halts the viral replication process.[3]

Figure 1: Mechanism of action of this compound.

In Vitro Antiviral Activity

The antiviral potency of this compound's active form, PF-00835231, has been evaluated against a wide array of coronaviruses in various cell lines. The following tables summarize the quantitative data from these in vitro studies, presenting the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, along with the calculated selectivity index (SI = CC50/EC50).

Table 1: Antiviral Activity of PF-00835231 against Human Coronaviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 (USA-WA1/2020) | A549-ACE2 | 0.158 (48h) | >100 | >633 | [4] |

| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 0.27 | >100 | >370 | [5] |

| SARS-CoV-2 (USA/NYU-VC-003/2020) | A549-ACE2 | 0.184 (24h) | >100 | >543 | [6] |

| SARS-CoV | Vero E6 | ~0.04 to 5 | Not Reported | Not Reported | [3][7] |

| MERS-CoV | Vero E6 | ~0.04 to 5 | Not Reported | Not Reported | [3][7] |

| HCoV-229E | MRC-5 | ~0.04 to 5 | Not Reported | Not Reported | [3][7] |

| HCoV-229E | Cell-based assay | 0.058 | Not Reported | Not Reported | [8] |

Table 2: Antiviral Activity of PF-00835231 against Animal Coronaviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | Not specified | Not specified | Not specified | [9] |

| Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV) | Vero | Not specified | Not specified | Not specified | [9] |

Experimental Protocols

The in vitro antiviral activity of this compound and PF-00835231 is primarily determined using cytopathic effect (CPE) reduction assays and viral yield reduction assays.

Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to protect cells from the virus-induced cell death.

1. Cell Plating:

-

Host cells (e.g., Vero E6, A549-ACE2) are seeded in 96-well plates at a predetermined density to form a confluent monolayer.

2. Compound Preparation and Addition:

-

A serial dilution of the test compound (PF-00835231) is prepared in cell culture medium.

-

The culture medium is removed from the cell plates and replaced with the medium containing the diluted compound.

3. Virus Infection:

-

A stock of the target coronavirus is diluted to a specific multiplicity of infection (MOI).

-

The virus dilution is added to the wells containing the cells and the test compound.

-

Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls.

4. Incubation:

-

The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

5. Quantification of Cell Viability:

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the Neutral Red uptake assay or a tetrazolium-based (MTT or MTS) assay.[10][11]

-

The absorbance or fluorescence is measured using a plate reader.

6. Data Analysis:

-

The percentage of cell viability is calculated for each compound concentration relative to the cell-only control.

-

The EC50 value is determined by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

3CL Protease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of PF-00835231 on the 3CL protease enzyme.

1. Reagents and Buffers:

-

Recombinant 3CL protease.

-

A fluorogenic substrate for the 3CL protease (e.g., a FRET-based peptide substrate).

-

Assay buffer.

2. Assay Procedure:

-

The test compound (PF-00835231) is serially diluted in the assay buffer.

-

The diluted compound is pre-incubated with the recombinant 3CL protease in a 96-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

3. Signal Detection:

-

The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.

4. Data Analysis:

-

The rate of the enzymatic reaction is calculated for each compound concentration.

-

The percentage of inhibition is determined relative to a control with no inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Figure 3: Workflow for a 3CL Protease Inhibition Assay.

Conclusion

This compound, through its active metabolite PF-00835231, demonstrates potent and broad-spectrum in vitro activity against a range of coronaviruses. Its mechanism of action, targeting the highly conserved 3CL protease, provides a strong rationale for its potential as a pan-coronavirus antiviral agent. The quantitative data from various in vitro assays consistently highlight its sub-micromolar to low-micromolar efficacy against SARS-CoV-2 and other significant human coronaviruses. The detailed experimental protocols provided herein serve as a guide for researchers in the continued evaluation and development of this compound and other 3CL protease inhibitors as critical tools in the fight against current and future coronavirus threats.

References

- 1. This compound | C24H33N4O9P | CID 154699467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]

- 4. A comparative analysis of SARS-CoV-2 antivirals in human airway models characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. protocols.io [protocols.io]

- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Lufotrelvir: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufotrelvir (PF-07304814) is an investigational intravenous antiviral agent developed by Pfizer for the potential treatment of COVID-19. It is a phosphate prodrug designed to deliver the active moiety, PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro). The 3CL protease is a viral enzyme essential for the replication of coronaviruses. This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, and a detailed pathway for its chemical synthesis. Quantitative data from preclinical and clinical studies are summarized, and key experimental protocols are detailed to support further research and development in this area.

Discovery and Rationale

The discovery of this compound is rooted in earlier research by Pfizer aimed at identifying inhibitors of the SARS-CoV-1 3CL protease during the 2002-2003 SARS outbreak.[1] The active component, PF-00835231, was identified as a potent inhibitor of the recombinant SARS-CoV-1 main protease.[1] With the emergence of the COVID-19 pandemic, caused by the structurally similar SARS-CoV-2, PF-00835231 was revisited as a promising therapeutic candidate.

PF-00835231 itself has limited aqueous solubility and bioavailability, making it unsuitable for direct administration.[2][3] To overcome this limitation, this compound was developed as a water-soluble phosphate ester prodrug.[2][3] The rationale is that upon intravenous administration, endogenous phosphatases in the body will cleave the phosphate group, releasing the active drug PF-00835231 at the site of action.[2][3] This approach enhances the drug's pharmacokinetic properties, allowing for effective concentrations to be reached in the bloodstream.[4]

Mechanism of Action

This compound exerts its antiviral effect through the action of its active metabolite, PF-00835231. The mechanism can be summarized in the following steps:

-

Prodrug Conversion: After intravenous administration, this compound is rapidly and completely converted to PF-00835231 by endogenous alkaline phosphatases.[2][3][5]

-

Inhibition of 3CL Protease: PF-00835231 is a competitive inhibitor of the SARS-CoV-2 3CL protease.[6] This viral enzyme is crucial for the post-translational processing of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[7]

-

Disruption of Viral Replication: By binding to the active site of the 3CL protease, PF-00835231 blocks the cleavage of the polyproteins, thereby preventing the formation of the viral replication-transcription complex. This ultimately halts viral replication.[6]

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that begins with the synthesis of its active moiety, PF-00835231, followed by a phosphorylation step. The overall process development focused on improving supply routes for key fragments, employing a Claisen addition for homologation, and a final phosphorylation to yield the prodrug.[8]

Synthesis of PF-00835231

An efficient, three-step synthesis for PF-00835231 has been described.[9] The key steps involve the coupling of advanced intermediates. While a detailed, multi-step synthesis from basic starting materials is complex and proprietary, a high-level overview of the final coupling and deprotection steps is provided.

Phosphorylation of PF-00835231 to this compound

The conversion of PF-00835231 to this compound is achieved in a two-step phosphorylation process.[6]

-

Step 1: Phosphitylation and Oxidation: PF-00835231 is treated with di-tert-butyl N,N-diisopropylphosphoramidite in the presence of a weak acid catalyst such as tetrazole in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting phosphite triester intermediate is then oxidized in situ, typically with aqueous hydrogen peroxide, to the corresponding phosphate triester.

-

Step 2: Deprotection: The tert-butyl protecting groups on the phosphate triester are removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) at room temperature yields the final product, this compound, as a solid.

The following diagram outlines the chemical synthesis pathway from PF-00835231 to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]

- 3. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF‐07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS‐CoV‐2, in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Metabolism of this compound, a Prodrug Investigated for the Treatment of SARS-COV2 in Humans Following Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Lufotrelvir: A Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global COVID-19 pandemic spurred unprecedented research and development efforts to identify effective antiviral therapeutics. A key target in this endeavor has been the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication. Lufotrelvir (PF-07304814) has emerged as a significant candidate in this context. It is a phosphate prodrug that undergoes in vivo conversion to its active moiety, PF-00835231, a potent covalent inhibitor of Mpro. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Covalent Inhibition of Mpro

This compound's therapeutic effect is mediated by its active form, PF-00835231, which targets the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro. The interaction involves the formation of a covalent bond, which effectively inactivates the enzyme and halts the proteolytic processing of viral polyproteins, a crucial step in the viral life cycle.[1]

The hydroxymethyl ketone warhead of PF-00835231 is responsible for this covalent modification.[2] While some literature describes this as an irreversible covalent bond, the class of α-ketoamide inhibitors, to which PF-00835231 is related, typically forms a reversible hemithioacetal adduct with the catalytic cysteine.[1][3] This reversible covalent mechanism provides a prolonged inhibitory effect while potentially reducing the risk of off-target effects associated with irreversible inhibitors.

The following diagram illustrates the conversion of this compound to its active form and its subsequent interaction with SARS-CoV-2 Mpro.

Quantitative Data on Antiviral Activity

The inhibitory potency of this compound and its active metabolite, PF-00835231, has been quantified in various enzymatic and cell-based assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Enzymatic Inhibition of SARS-CoV-2 Mpro

| Compound | Assay Type | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |

| PF-00835231 | FRET | 0.27 nM | 8.6 nM - 383.9 nM | [4][5] |

| This compound (PF-07304814) | FRET | 174 nM | 0.69 µM - 31.59 µM | [4][5] |

Table 2: Cell-Based Antiviral Activity against SARS-CoV-2

| Compound | Cell Line | Assay Type | EC₅₀ | EC₉₀ | Reference(s) |

| PF-00835231 | A549+ACE2 | High-Content Microscopy | 0.158 µM - 0.422 µM | - | [6] |

| PF-00835231 | Vero E6 | CPE | - | 400 nM - 1158 nM | [4] |

| This compound (PF-07304814) | HCoV-229E infected cells | Luciferase Assay | 0.065 µM | - | [7] |

| PF-00835231 | Multiple Cell Lines | Various | 40 nM - 5 µM | - | [4] |

Detailed Experimental Protocols

SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-Edans)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 10% glycerol)

-

Test compounds (e.g., this compound, PF-00835231) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add a fixed concentration of recombinant SARS-CoV-2 Mpro to each well of the 384-well plate.

-

Add the serially diluted test compounds to the wells containing the Mpro.

-

Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).

-

The rate of increase in fluorescence is proportional to the Mpro activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Cell-Based Antiviral Assay (CPE Reduction)

This protocol describes a method to assess the antiviral activity of a compound by measuring the reduction of the cytopathic effect (CPE) in virus-infected cells.[8]

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Test compounds

-

96-well or 384-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well or 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe CPE (e.g., 72 hours) at 37°C and 5% CO₂.[8]

-

After incubation, add a cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

The signal is proportional to the number of viable cells.

-

Calculate the percentage of CPE reduction for each compound concentration compared to virus-infected, untreated controls.

-

Determine the EC₅₀ value by fitting the dose-response curve.

X-ray Crystallography for Mpro-Inhibitor Complex

This protocol provides a general workflow for determining the crystal structure of SARS-CoV-2 Mpro in complex with a covalent inhibitor.[2]

Materials:

-

Highly purified recombinant SARS-CoV-2 Mpro

-

Covalent inhibitor (e.g., PF-00835231)

-

Crystallization buffer

-

Cryoprotectant

-

X-ray diffraction equipment (e.g., synchrotron beamline)

Procedure:

-

Protein Expression and Purification: Express and purify SARS-CoV-2 Mpro to high homogeneity.

-

Co-crystallization or Soaking:

-

Co-crystallization: Incubate the purified Mpro with a molar excess of the inhibitor before setting up crystallization trials.

-

Soaking: Grow apo-Mpro crystals first, then soak them in a solution containing the inhibitor.

-

-

Crystallization: Screen various crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the Mpro-inhibitor complex.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[2]

-

Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement. Refine the structural model to fit the experimental data.

-

Structural Analysis: Analyze the final structure to visualize the covalent bond between the inhibitor and Cys145 and to identify other key interactions within the active site.

Conclusion

This compound, through its active metabolite PF-00835231, represents a potent and specific covalent inhibitor of the SARS-CoV-2 main protease. The data presented in this guide highlight its significant in vitro and cell-based antiviral activity. The detailed experimental protocols provide a framework for the continued evaluation of this compound and the development of next-generation Mpro inhibitors. Further investigation into its clinical efficacy and the potential for viral resistance is warranted to fully establish its role in the therapeutic arsenal against COVID-19.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]

- 6. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

Lufotrelvir: A Physicochemical and Structural Deep Dive for the Research Professional

An In-depth Technical Guide on the Core Properties of a Promising Antiviral Agent

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a potential treatment for COVID-19.[1] It functions as a prodrug, designed to be administered intravenously and subsequently biotransformed into its active form, PF-00835231.[1][2] This technical guide provides a detailed overview of the physicochemical properties and chemical structure of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a synthetic organic small molecule.[2] Its key physicochemical characteristics are summarized in the table below, providing a quantitative foundation for its formulation and delivery.

| Property | Value | Source |

| Molecular Formula | C24H33N4O9P | [3][4] |

| Molecular Weight | 552.51 g/mol | [4] |

| CAS Number | 2468015-78-1 | [3][4] |

| Appearance | White to off-white solid | [4] |

| Solubility | In Vitro: DMSO: ≥ 100 mg/mL (180.99 mM)H2O: 50 mg/mL (90.50 mM) | [4][5] |

| IUPAC Name | [(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate | [3] |

| Inhibition Constant (Ki) | 174 nM (for SARS-CoV-2 3CLpro) | [4][5] |

Chemical Structure

This compound is an indolecarboxamide derivative and a phosphate monoester.[3] The presence of the phosphate group enhances its solubility, a critical attribute for an intravenously administered prodrug.[2][3]

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: A Prodrug Approach

This compound is a phosphate prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][3][4] Upon intravenous administration, this compound undergoes in vivo cleavage by phosphatases, releasing the active metabolite PF-00835231.[2][3] This active compound then targets the 3CLpro of the virus.

The 3CL protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins essential for viral replication and transcription.[3] By inhibiting this enzyme, PF-00835231 effectively halts the viral replication process.[3]

Caption: Mechanism of action of this compound.

Experimental Protocols

While specific, detailed experimental protocols for determining the physicochemical properties of this compound are not publicly available, standard methodologies would be employed. Below are generalized protocols based on common pharmaceutical practices.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water.

Methodology: A shake-flask method would typically be utilized.

-

Preparation of Saturated Solution: An excess amount of this compound solid is added to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the supernatant.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or mM.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To assess the purity of this compound and quantify its concentration in solutions.

Methodology: A reverse-phase HPLC (RP-HPLC) method is commonly used for polar compounds like this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column, and an autosampler.

-

Mobile Phase Preparation: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small percentage of an ion-pairing agent or buffer) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).

-

Standard and Sample Preparation: Standard solutions of this compound of known concentrations are prepared in a suitable solvent. The sample to be analyzed is also dissolved and diluted in the same solvent.

-

Chromatographic Run: The prepared standards and samples are injected into the HPLC system. The retention time and peak area of this compound are recorded.

-

Data Analysis: A calibration curve is generated by plotting the peak areas of the standards against their known concentrations. The concentration of this compound in the sample is determined from this calibration curve. Purity is assessed by the relative peak area of the main component compared to any impurity peaks.

Caption: Generalized workflow for HPLC analysis.

References

Lufotrelvir: An In-depth Technical Guide to Early-Stage Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer for the treatment of COVID-19. It is a phosphate prodrug that is administered intravenously and is designed to be rapidly converted in the body to its active moiety, PF-00835231.[1] The active form of the drug is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[2][3] This technical guide provides a comprehensive overview of the early-stage clinical development of this compound, with a focus on its mechanism of action, pharmacokinetic profile, safety, and the methodologies employed in its initial clinical trials.

Mechanism of Action: Targeting Viral Replication

This compound's therapeutic action is derived from its active metabolite, PF-00835231, which functions as a 3CL protease inhibitor.[3] The 3CL protease is a key enzyme in the life cycle of coronaviruses, responsible for cleaving viral polyproteins into functional non-structural proteins that are necessary for viral replication and transcription.[3] By inhibiting this enzyme, PF-00835231 effectively halts the viral replication process. This compound itself demonstrates significantly lower inhibitory activity against the 3CLpro, with a Ki of 174 nM, compared to its active metabolite.[4]

Figure 1: this compound's Mechanism of Action.

Early-Stage Clinical Trials: Design and Methodology

This compound has been evaluated in early-stage clinical trials to assess its safety, tolerability, and pharmacokinetics. The core of this evaluation was a first-in-human, Phase 1b, randomized, double-blind, placebo-controlled study conducted in hospitalized adult patients with confirmed COVID-19 (NCT04535167).[5][6] A separate Phase 1 study was also conducted in healthy adult participants (NCT04627532).[4]

The study in hospitalized patients was designed with two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.[6] Participants were eligible if they were between 18 and 79 years of age and were hospitalized with COVID-19 but did not require mechanical ventilation.[6]

Experimental Protocols

Study Design:

Figure 2: Clinical Trial Design for this compound (NCT04535167).

Pharmacokinetic Analysis: While specific, detailed protocols for the bioanalytical methods used in the this compound trials are not publicly available, the general approach for quantifying antiviral drugs and their metabolites in plasma typically involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurate measurement of drug concentrations. The validation of such methods generally adheres to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).

Safety Assessments: The primary endpoint of the initial clinical trials was the assessment of safety and tolerability.[6] This involved comprehensive safety monitoring, which included:

-

Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuous tracking and evaluation of any untoward medical occurrences.[5]

-

Vital Signs: Regular measurement of pulse oximetry/oxygen saturation, heart rate, blood pressure, and temperature.

-

Electrocardiograms (ECGs): To monitor for any cardiac effects.

-

Laboratory Tests: Standard clinical chemistry and hematology panels to assess organ function and hematological status.

Clinical Data Summary

Pharmacokinetics

Pharmacokinetic parameters were evaluated for both this compound (the prodrug) and its active moiety, PF-00835231.

Table 1: Pharmacokinetic Parameters of this compound and PF-00835231 in Hospitalized COVID-19 Patients (MAD Cohort) [7]

| Parameter | 250 mg this compound (n=7) | 500 mg this compound (n=6) |

| This compound | ||

| Mean t½ (hours) | 2.317 | 1.79 (n=1) |

| PF-00835231 | ||

| Unbound concentrations relative to in vitro EC90 at steady state | ~2-fold | ~4-fold |

t½: Terminal half-life; EC90: 90% effective concentration.

In a study involving healthy adult participants receiving single ascending intravenous doses of this compound (50, 150, 500, or 700 mg) as a continuous 24-hour infusion, the following was observed:

-

Near-maximum plasma concentrations of the active moiety, PF-00835231, were reached approximately 6 hours after the start of the infusion and were sustained until the end.[8]

-

Plasma concentrations of PF-00835231 declined rapidly after the infusion ended.[8]

Table 2: Pharmacokinetic Parameters of PF-00835231 in Healthy Volunteers (SAD Cohort) [8]

| Dose | Mean Cmax (ng/mL) | Median Tmax (hours) | Mean Terminal t½ (hours) |

| 50 mg | 97.0 | 14-16 | Not Reported |

| 150 mg | Not Reported | 14-16 | Not Reported |

| 500 mg | 1288 | 14-16 | 2.0 |

| 700 mg | Not Reported | 14-16 | 1.7 |

Cmax: Maximum observed concentration; Tmax: Time to maximum concentration; t½: Terminal half-life.

Safety and Tolerability

In the Phase 1b study with hospitalized COVID-19 patients, this compound was generally safe and well-tolerated.[5][6] No adverse events or serious adverse events were considered to be related to the study drug.[5][6] Similarly, in the study with healthy volunteers, no serious adverse events, discontinuations, or deaths were reported.[8]

Conclusion

The early-stage clinical development of this compound has provided crucial insights into its potential as a treatment for COVID-19. The intravenous prodrug is rapidly converted to its active moiety, PF-00835231, which potently inhibits the SARS-CoV-2 3CL protease. Phase 1 clinical trials in both healthy volunteers and hospitalized COVID-19 patients have demonstrated a favorable safety and tolerability profile. The pharmacokinetic data indicate that therapeutic concentrations of the active drug can be achieved and maintained with intravenous infusion. These initial findings supported the continued evaluation of this compound in later-stage clinical studies to determine its efficacy in treating COVID-19.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. news-medical.net [news-medical.net]

- 3. waters.com [waters.com]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Lufotrelvir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a 3CL protease inhibitor for the potential treatment of COVID-19. It is a phosphate prodrug that is metabolized in vivo to its active form, PF-00835231. This document provides a detailed protocol for the synthesis and purification of this compound, based on published process development literature. The synthesis involves a convergent approach, featuring a key amide coupling, a Claisen condensation, and a final phosphorylation step. Purification is achieved through a sophisticated crystallization sequence involving the formation of specific solvates to ensure high purity.

Introduction

This compound is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. As a phosphate prodrug, this compound is designed for intravenous administration and is rapidly converted to the active moiety, PF-00835231, by alkaline phosphatases. The development of a robust and scalable synthesis and purification process is crucial for enabling clinical studies and potential future manufacturing. The protocols outlined below are intended to provide researchers with a comprehensive guide to producing high-purity this compound in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be broken down into three main stages:

-

Synthesis of the active moiety, PF-00835231.

-

Phosphorylation of PF-00835231 to form a di-tert-butyl protected intermediate.

-

Deprotection to yield the final this compound product.

The synthesis of the key intermediate PF-00835231 involves an amide coupling followed by a Claisen condensation.

Materials and Reagents

| Reagent | Supplier | Grade |

| 4-methoxy-1H-indole-2-carboxylic acid | Commercial Sources | Reagent Grade |

| L-Leucinamide derivative | Synthesized | N/A |

| Propylphosphonic anhydride (T3P®) | Commercial Sources | Synthesis Grade |

| Pyridine | Commercial Sources | Anhydrous |

| Chloroacetic acid | Commercial Sources | Reagent Grade |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Commercial Sources | 1.0 M in THF |

| Di-tert-butyl N,N-diisopropylphosphoramidite | Commercial Sources | Synthesis Grade |

| Tetrazole | Commercial Sources | Synthesis Grade |

| Hydrogen peroxide (H₂O₂) | Commercial Sources | 30% aqueous solution |

| Trifluoroacetic acid (TFA) | Commercial Sources | Reagent Grade |

| Dichloromethane (DCM) | Commercial Sources | Anhydrous |

| Tetrahydrofuran (THF) | Commercial Sources | Anhydrous |

| Methyl ethyl ketone (MEK) | Commercial Sources | ACS Grade |

| Dimethyl sulfoxide (DMSO) | Commercial Sources | Anhydrous |

Experimental Protocols

1. Amide Coupling to form Peptide Backbone

This step involves the coupling of 4-methoxy-1H-indole-2-carboxylic acid with a suitable L-leucinamide derivative to form the core peptide structure of the molecule. The use of propylphosphonic anhydride (T3P®) in the presence of pyridine is an effective method for this transformation, known to minimize epimerization.

-

Protocol:

-

Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and the L-leucinamide derivative (1.05 eq) in anhydrous dichloromethane (DCM).

-

Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C.

-

Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

-

The crude product can be purified by flash chromatography on silica gel.

-

2. Claisen Condensation

The Claisen condensation is used to introduce a chloromethyl ketone functionality, which is a key structural feature for the protease inhibitor activity.

-

Protocol:

-

Dissolve the amide product from the previous step (1.0 eq) and chloroacetic acid (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of LiHMDS (1.0 M in THF, 4.0 eq) to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude chloromethyl ketone intermediate, which is the active moiety PF-00835231.

-

3. Phosphorylation of PF-00835231

The active molecule PF-00835231 is converted to the phosphate prodrug this compound in a two-step process involving phosphorylation and deprotection.

-

Protocol for Phosphorylation:

-

Dissolve PF-00835231 (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add tetrazole (1.5 eq) followed by the dropwise addition of di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction back to 0 °C and add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to oxidize the phosphite to a phosphate.

-

Stir for an additional hour at 0 °C.

-

Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give the crude di-tert-butyl protected phosphate intermediate.

-

-

Protocol for Deprotection:

-

Dissolve the crude protected phosphate intermediate in DCM and cool to 0 °C.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The crude this compound is then taken up for purification.

-

Quantitative Data Summary

| Step | Product | Yield (%) | Purity (%) | Reference |

| Phosphorylation | Di-tert-butyl protected this compound | 91% (over 2 steps with oxidation) | >95% (crude) | |

| Deprotection | This compound | 54% | >90% (crude) |

Purification of this compound

The purification of this compound is critical to control process-related impurities and is achieved through an elaborate crystallization sequence involving the formation of a methyl ethyl ketone (MEK) solvate, a dimethyl sulfoxide (DMSO) solvate, and finally a hydrate form.

Experimental Protocols

1. Formation of the MEK Solvate

-

Protocol:

-

Dissolve the crude this compound in a minimal amount of hot methyl ethyl ketone (MEK).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution to 0-5 °C and hold for several hours to facilitate crystallization.

-

Collect the crystalline solid by filtration, wash with cold MEK, and dry under vacuum.

-

2. Formation of the DMSO Solvate

The DMSO solvate has been identified as a stable form for long-term storage.

-

Protocol:

-

Dissolve the MEK solvate of this compound in a minimal amount of dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 50-60 °C).

-

Slowly add an anti-solvent, such as water or isopropanol, until the solution becomes turbid.

-

Allow the solution to cool to room temperature with gentle stirring.

-

Collect the precipitated DMSO solvate by filtration, wash with the anti-solvent, and dry under vacuum.

-

3. Formation of the Hydrate

The final step often involves the formation of a hydrate to yield the desired polymorphic form of the active pharmaceutical ingredient.

-

Protocol:

-

Suspend the DMSO solvate in water or a mixture of water and a water-miscible organic solvent (e.g., ethanol).

-

Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the solvent-mediated transformation to the hydrate form.

-

Collect the crystalline hydrate by filtration, wash with water, and dry under controlled humidity conditions.

-

Diagrams

This compound Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

This compound Purification Workflow

Application Notes and Protocols for In Vitro Cell-Based Assays of Lufotrelvir Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer. It is a phosphate prodrug that is metabolized in vivo to its active form, PF-00835231.[1] The active moiety, PF-00835231, is a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro or Mpro), an enzyme essential for viral replication.[2][3] Inhibition of this protease prevents the processing of viral polyproteins, thereby halting the viral life cycle.[4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the antiviral activity of this compound against SARS-CoV-2.

Mechanism of Action

This compound is designed as a prodrug to improve solubility and pharmacokinetic properties.[3] Upon administration, the phosphate group is cleaved by cellular phosphatases, releasing the active compound PF-00835231.[4] PF-00835231 then targets and covalently binds to the cysteine residue in the active site of the 3CL protease, inhibiting its enzymatic activity.[5] This disruption of the viral replication machinery forms the basis of its antiviral effect.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound (PF-07304814) and its active metabolite, PF-00835231, against SARS-CoV-2 in various cell lines.

Table 1: Antiviral Activity (EC50) of PF-00835231 against SARS-CoV-2

| Cell Line | Virus Strain/Variant | EC50 (µM) | Reference(s) |

| A549+ACE2 | USA-WA1/2020 (Clade A) | 0.221 (24h), 0.158 (48h) | [6][7][8] |

| A549+ACE2 | USA/NYU-VC-003/2020 (Clade B) | 0.184 (24h) | [9] |

| Vero E6 | SARS-CoV-2 | ~90 (mutant viruses) | [2] |

| VeroE6-enACE2 | SARS-CoV-2 | 0.23 (with P-gp inhibitor) | [10] |

| VeroE6-EGFP | SARS-CoV-2 | 0.76 (with P-gp inhibitor) | [10] |

Table 2: Cytotoxicity (CC50) of PF-00835231

| Cell Line | CC50 (µM) | Reference(s) |

| A549+ACE2 | >10 | [7] |

| Vero E6-enACE2 | >50 | [11] |

| Vero E6-EGFP | >50 | [11] |

| MRC-5 | >50 | [11] |

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of this compound to inhibit virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell lines like A549-ACE2)

-

SARS-CoV-2 virus stock

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Plate reader capable of luminescence detection

Protocol:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Remove the culture medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with no drug as virus controls and wells with no drug and no virus as cell controls.

-

In a separate tube, dilute the SARS-CoV-2 stock in DMEM with 2% FBS to a multiplicity of infection (MOI) of 0.01.

-

Add 100 µL of the diluted virus to all wells except the cell control wells.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the data using a dose-response curve fitting software.

Caption: Workflow for the CPE inhibition assay.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in infectious virus particles in the presence of this compound.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

DMEM with 2% FBS

-

This compound stock solution

-

Overlay medium (e.g., 1.2% Avicel in DMEM)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well cell culture plates

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

In separate tubes, mix each drug dilution with a constant amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Include a virus-only control.

-

Incubate the virus-drug mixtures for 1 hour at 37°C.

-

Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-drug mixtures.

-

Incubate for 1 hour at 37°C, gently rocking every 15 minutes.

-